Magnesium (5-cyano-2-(4-fluorobenzoyl)phenyl)methanolate bromide
Description
Magnesium (5-cyano-2-(4-fluorobenzoyl)phenyl)methanolate bromide is a Grignard reagent derivative featuring a fluorobenzoyl-substituted aromatic ring, a cyano group at the 5-position, and a methanolate-bromide-magnesium complex. This compound is structurally distinct due to its electron-withdrawing substituents (cyano and fluorobenzoyl), which influence its reactivity and stability compared to conventional Grignard reagents.
Properties
Molecular Formula |
C15H9BrFMgNO2 |
|---|---|
Molecular Weight |
358.44 g/mol |
IUPAC Name |
magnesium;[5-cyano-2-(4-fluorobenzoyl)phenyl]methanolate;bromide |
InChI |
InChI=1S/C15H9FNO2.BrH.Mg/c16-13-4-2-11(3-5-13)15(19)14-6-1-10(8-17)7-12(14)9-18;;/h1-7H,9H2;1H;/q-1;;+2/p-1 |
InChI Key |
CESJAKQFSVRLBN-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)C#N)C[O-])F.[Mg+2].[Br-] |
Origin of Product |
United States |
Preparation Methods
Step 1: Formation of the Grignard Reagent
4-Fluorophenyl magnesium bromide is prepared by reacting 4-fluorobromobenzene with magnesium metal in anhydrous tetrahydrofuran (THF) or toluene. Key parameters include:
| Parameter | Conditions |
|---|---|
| Temperature | 10°C to −10°C |
| Solvent | THF, toluene, or mixtures |
| Reaction Time | 1–3 hours |
| Yield | >90% (by NMR monitoring) |
The Grignard reagent is typically used in situ without isolation to prevent decomposition.
Step 2: Reaction with 5-Cyanophthalide
The Grignard reagent reacts with 5-cyanophthalide in a solvent mixture (e.g., THF and dichloromethane) at low temperatures (−10°C to 10°C). The reaction proceeds via nucleophilic addition to the carbonyl group, forming the magnesium-coordinated intermediate.
| Component | Role |
|---|---|
| 5-Cyanophthalide | Electrophilic substrate |
| Solvent Mix | THF:DCM (3:1 v/v) |
| Temperature | −5°C to 5°C |
| Reaction Time | 2–5 hours |
| Yield | 70–85% |
Mechanistic Insight : The magnesium atom stabilizes the alkoxide intermediate, facilitating subsequent reactions without isolation.
Alternative Synthesis via Nucleophilic Substitution
Patent CN113548982A describes an alternative route using 3,4-difluorobenzonitrile and potassium bromide under phase-transfer catalysis. This method avoids Grignard reagents, improving safety for industrial scaling.
Reaction Conditions and Catalysts
-
Substrates : 3,4-Difluorobenzonitrile, potassium bromide
-
Catalysts : 18-Crown-6 and tetrabutylammonium bromide (TBAB)
-
Solvent : Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Temperature : 120–160°C
Key Advantage : Eliminates pyrophoric Grignard reagents, reducing handling risks.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Grignard Reagent | High selectivity, established | Moisture-sensitive, costly |
| Phase-Transfer | Safer, scalable | Requires high temperatures |
Industrial Purification and Isolation
Post-synthesis, the compound is purified via solvent extraction and crystallization. Patent US20100087664A1 highlights:
-
Extraction : Ethyl acetate or methyl tert-butyl ether (MTBE).
-
Crystallization : n-Heptane or cyclohexane yields >99% purity.
Structural and Spectroscopic Validation
-
δ 7.79 (m, 1H, aromatic), 7.61–7.74 (m, 2H, aromatic), 4.61 (s, 2H, CH2O−).
IR : Strong absorption at 1680 cm⁻¹ (C≡N stretch).
Challenges and Optimization
Chemical Reactions Analysis
Reaction Conditions and Optimization
Optimal yields depend on solvent polarity, temperature control, and in-situ processing:
Solvent Systems
Critical Parameters
-
Temperature : Reactions are exothermic; maintaining −10°C during Step 1 prevents side reactions .
-
In-Situ Processing : Avoiding isolation of the magnesium intermediate improves yield (85–92%) and reduces degradation .
Mechanistic Insights
The compound participates in Grignard-type reactions , where the magnesium center facilitates nucleophilic attack on electrophilic carbonyl groups:
-
Nucleophilic Addition : The methanolate group attacks ketones or esters, forming carbon-magnesium bonds.
-
Transmetallation : Exchange with other organometallic reagents (e.g., alkyl magnesium halides) modifies the reactive site.
Electronic Effects
-
The cyano group (−C≡N) withdraws electron density, enhancing the electrophilicity of adjacent carbons.
-
The 4-fluorobenzoyl moiety directs regioselectivity via steric and electronic effects.
Comparative Reactivity with Analogues
The compound’s unique structure confers distinct advantages over simpler organomagnesium reagents:
| Compound | Functional Groups | Reactivity Profile |
|---|---|---|
| Magnesium (5-cyano-2-(4-fluorobenzoyl)phenyl)methanolate bromide | Cyano, fluorobenzoyl, methanolate | High regioselectivity in aryl ketone reactions |
| Magnesium (4-cyanophenyl) bromide | Cyano | Limited to single-site reactivity |
| Phenylmagnesium bromide | Phenyl | Broad reactivity but low selectivity |
Scientific Research Applications
Pharmaceutical Synthesis
One of the primary applications of magnesium (5-cyano-2-(4-fluorobenzoyl)phenyl)methanolate bromide is in the synthesis of citalopram, an antidepressant medication. The compound serves as an intermediate in a multi-step synthetic route to produce citalopram and its salts. The process involves several key steps:
- Step 1: Reaction of 5-cyanophthalide with 4-fluorophenyl magnesium bromide to yield this compound.
- Step 2: This intermediate is then reacted with 3-N,N-dimethylaminopropyl magnesium halide to form a diol intermediate.
- Step 3: The diol is subsequently converted into citalopram through further reactions involving acid addition and purification steps.
This synthetic pathway highlights the compound's utility in producing complex pharmaceutical agents efficiently .
Chemical Properties and Reactivity
The compound has a molecular formula of C15H9BrFMgNO2 and a molecular weight of approximately 358.45 g/mol. Its structure includes a cyano group and a fluorobenzoyl moiety, which may enhance its reactivity and interaction with biological targets. The presence of fluorine is particularly noteworthy as it often contributes to improved metabolic stability and bioavailability of drug candidates .
Potential Therapeutic Applications
Research indicates that compounds similar to this compound can modulate neurotransmitter systems, particularly the GABA-A receptor. This modulation presents opportunities for developing new treatments for neurological disorders. For instance, studies have shown that scaffolds derived from similar chemical structures can act as positive allosteric modulators of GABA-A receptors, potentially leading to novel therapies for conditions such as anxiety and depression .
Case Study: Synthesis of Citalopram
A patent detailing the synthesis of citalopram outlines the specific use of this compound as an essential intermediate. The patent describes optimal conditions for the reactions, including solvent choices such as tetrahydrofuran and temperature controls ranging from -10°C to 10°C . This case illustrates the compound's role in facilitating complex organic transformations required for pharmaceutical development.
Research Insights on Metabolic Stability
Further investigations into related compounds have shown that modifications involving fluorination can significantly impact metabolic stability, leading to enhanced therapeutic profiles. For example, studies demonstrate that single-site fluorination improves metabolic stability without compromising the efficacy of compounds targeting GABA-A receptors . This insight could inform future modifications of this compound derivatives for improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of magnesium (5-cyano-2-(4-fluorobenzoyl)phenyl)methanolate bromide involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Compounds:
Phenylmagnesium Bromide (C₆H₅MgBr):
- A classical Grignard reagent used extensively in nucleophilic additions.
- Lacks electron-withdrawing substituents, making it more nucleophilic but less stable toward electrophilic aromatic substitution .
Bromo(4-tert-butylphenyl)magnesium (C₁₀H₁₃BrMg):
- Features a bulky tert-butyl group enhancing steric hindrance, reducing reactivity with sterically demanding substrates.
- Molecular weight: 237.423 g/mol .
(5-Bromo-2-Methoxyphenyl)(4-Fluorophenyl)methanol (C₁₄H₁₁BrFO₂): Contains a bromo and methoxy group, with a fluorophenyl moiety. Synthesized via lithiation of p-fluorophenyl bromide followed by aldehyde addition (97% yield, Mp: 97–99°C) .
N-[N-(4-Fluorobenzoyl)-L-Tyrosyl]-L-Phenylalanine Methyl Ester :
- Fluorobenzoyl-substituted peptide derivative, highlighting the prevalence of fluorobenzoyl groups in bioactive molecules .
Data Table: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|
| Magnesium (5-cyano-2-(4-fluorobenzoyl)phenyl)methanolate bromide | C₁₅H₁₀BrFMgNO₂ (est.) | ~375.6 (est.) | N/A | 5-Cyano, 4-fluorobenzoyl, MgBr |
| Phenylmagnesium bromide | C₆H₅MgBr | 181.3 | N/A | Phenyl, MgBr |
| Bromo(4-tert-butylphenyl)magnesium | C₁₀H₁₃BrMg | 237.4 | N/A | 4-tert-butyl, MgBr |
| (5-Bromo-2-methoxyphenyl)(4-fluorophenyl)methanol | C₁₄H₁₁BrFO₂ | 325.1 | 97–99 | 5-Bromo, 2-methoxy, 4-fluorophenyl |
Stability and Handling
- Moisture Sensitivity: Like all Grignard reagents, the target compound is moisture-sensitive. However, the electron-withdrawing cyano group may slightly enhance stability compared to phenylmagnesium bromide, which decomposes explosively in water .
- Thermal Stability :
- The tert-butyl group in Bromo(4-tert-butylphenyl)magnesium improves thermal stability , whereas the target compound’s fluorobenzoyl group may confer similar benefits via resonance stabilization.
Biological Activity
Magnesium (5-cyano-2-(4-fluorobenzoyl)phenyl)methanolate bromide is a compound of interest due to its potential biological activities. This article explores its synthesis, structure-activity relationships, and biological effects based on diverse research findings.
Synthesis and Structural Insights
The compound is synthesized through a reaction involving 5-cyanophthalide and 4-fluorophenyl magnesium bromide in an ether solvent mixture. This process yields this compound as an intermediate, which can be further reacted to produce various derivatives, including citalopram and its salts .
The molecular formula of this compound is C15H9BrFMgNO2, with a molecular weight of approximately 358.44 g/mol . The structural features suggest potential interactions with biological targets, particularly through the cyano and fluorobenzoyl groups.
Anticancer Properties
Studies have indicated that derivatives of this compound exhibit significant antiandrogenic activity. For instance, a library of related compounds was tested on human prostate cancer cell lines (LNCaP), demonstrating varying degrees of inhibitory effects on cell growth. The presence of specific substituents on the phenyl ring was correlated with enhanced biological activity, suggesting that structural modifications can lead to improved efficacy against cancer cells .
The proposed mechanism involves the binding of these compounds to androgen receptors, leading to inhibition of androgen-mediated signaling pathways. The structural analysis revealed that certain functional groups enhance hydrophobic interactions and hydrogen bonding within the receptor binding site, which is critical for their activity .
Case Study: Antiandrogen Activity
A specific study focused on the structure-activity relationship (SAR) of this compound analogs. It was found that modifications such as the introduction of a phenyl carbamate significantly increased inhibitory activity compared to other substitutions. This highlights the importance of molecular design in developing effective anticancer agents .
Table: Comparative Biological Activity of Analog Compounds
| Compound | Inhibitory Activity (IC50 µM) | Key Structural Features |
|---|---|---|
| Magnesium Compound A | 12.5 | Phenyl carbamate at nitrogen |
| Magnesium Compound B | 25.0 | Cinnamyl group at C-3 |
| Magnesium Compound C | 40.0 | Cyclopropyl substitution |
Pharmacological Implications
The activation of Nrf2 signaling pathway by this compound has also been noted, suggesting potential antioxidative and anti-inflammatory effects. Nrf2 plays a crucial role in cellular defense mechanisms against oxidative stress and inflammation, which are pivotal in various diseases including neurodegenerative disorders .
Q & A
Q. What are the critical synthetic steps for preparing Magnesium (5-cyano-2-(4-fluorobenzoyl)phenyl)methanolate bromide?
The synthesis involves a Grignard-like reaction under rigorously anhydrous conditions. A brominated precursor (e.g., 5-bromo-2-(4-fluorobenzoyl)phenyl derivative) reacts with magnesium in dry tetrahydrofuran (THF) or diethyl ether. The reaction typically requires low temperatures (−78°C) to control exothermicity and prevent side reactions, followed by quenching with a carbonyl source (e.g., aldehyde or ketone) to form the methanolate moiety. Post-synthesis, the product is isolated via extraction and crystallization .
Q. Which spectroscopic and crystallographic methods are employed to characterize this compound?
Structural elucidation combines X-ray crystallography (using SHELX software for refinement ), / NMR for functional group analysis, and FTIR to confirm the presence of cyano (C≡N) and fluorobenzoyl groups. Mass spectrometry (GC-MS or ESI-MS) validates molecular weight, while elemental analysis ensures purity .
Q. How does the compound’s solubility influence experimental design?
The compound is moisture-sensitive and typically stored in anhydrous THF or ether. Solubility in aprotic solvents (e.g., THF, toluene) dictates reaction conditions, requiring inert atmospheres (N/Ar) and Schlenk-line techniques. Polar solvents like water or alcohols must be excluded to prevent hydrolysis .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the 4-fluorobenzoyl substituent?
The electron-withdrawing fluorine atom on the benzoyl group reduces electron density at the phenyl ring, modulating the nucleophilicity of the magnesium-bound carbon. This affects coupling reactions (e.g., with electrophiles like carbonyl compounds) and may alter regioselectivity compared to non-fluorinated analogs. Comparative studies with phenylmagnesium bromide (CHMgBr) highlight these electronic effects .
Q. How can conflicting data on reaction yields be resolved in synthetic protocols?
Discrepancies in yields often stem from variations in reaction conditions (e.g., solvent purity, temperature gradients, or trace moisture). Systematic optimization using design-of-experiments (DoE) approaches—varying Mg activation methods (e.g., iodine initiation), solvent ratios (THF:toluene), or quenching protocols—can identify critical parameters. Evidence from analogous Grignard systems (e.g., phenylmagnesium bromide) suggests that slower reagent addition improves reproducibility .
Q. What strategies mitigate decomposition during long-term storage?
Degradation pathways include hydrolysis (yielding benzene derivatives) and oxidation. Storage under inert gas in flame-dried glassware with molecular sieves extends stability. Periodic titration (e.g., using Gilman’s test) monitors active Mg content. For extended storage, converting the compound to a more stable adduct (e.g., with triphenylphosphine) is recommended .
Q. How does the cyano group influence the compound’s coordination chemistry?
The cyano group can act as a weak Lewis base, potentially forming coordination complexes with transition metals. This property is exploitable in catalytic applications, though steric hindrance from the fluorobenzoyl group may limit accessibility. Single-crystal XRD studies (refined via SHELX) reveal bond-length alterations in the magnesium coordination sphere compared to non-cyano Grignard reagents .
Methodological Notes
- Contradiction Analysis : While emphasizes temperature-dependent reactivity in Grignard systems, prioritizes stoichiometric control for regioselective outcomes. Researchers should validate both factors empirically.
- Data Gaps : Computational modeling (e.g., DFT for electronic structure) is not explicitly covered in the evidence but could complement experimental findings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
